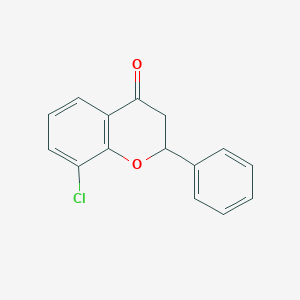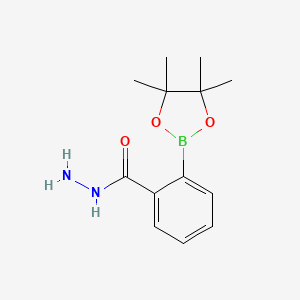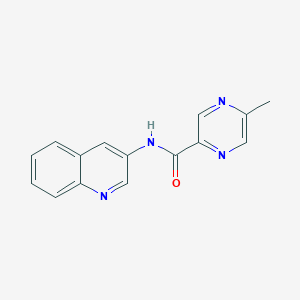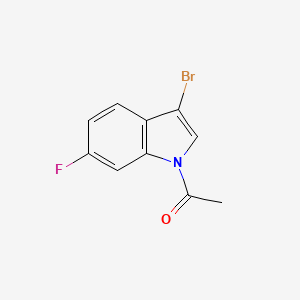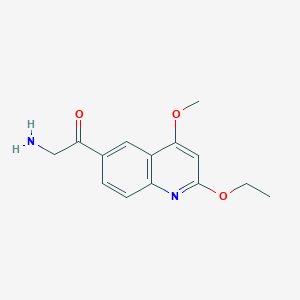
2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a quinoline ring substituted with ethoxy and methoxy groups, and an ethanone moiety attached to an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. Ethanol and methanol can be used as nucleophiles in the presence of a strong base.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanol.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
2-Aminoquinoline: Lacks the ethoxy and methoxy substituents, resulting in different chemical properties.
2-Amino-1-(4-methoxyphenyl)ethanone: Contains a phenyl ring instead of a quinoline ring, leading to different biological activities.
Uniqueness
2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
2-amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14-7-13(18-2)10-6-9(12(17)8-15)4-5-11(10)16-14/h4-7H,3,8,15H2,1-2H3 |
InChI 键 |
LRFXVRZBMKXQRU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC2=C(C=C(C=C2)C(=O)CN)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




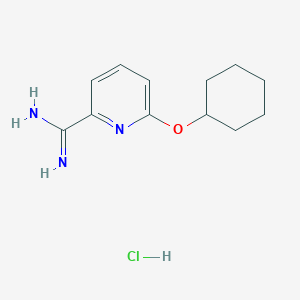
![1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858484.png)
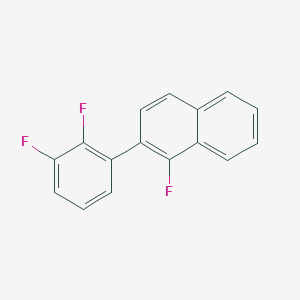
![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)



